meso-Tetrakis(|A-naphthyl)porphyrin

Homogeneous catalysis Olefin epoxidation Manganese porphyrin

For researchers requiring non-interchangeable porphyrin building blocks, meso-Tetrakis(1-naphthyl)porphyrin (TNP) provides distinct advantages over standard TPP. The 1-naphthyl substituent's extended π-conjugation red-shifts the Soret band, while its steric bulk, particularly the α,α,α,α atropisomer, profoundly enhances stereoselectivity (>2× over α,β,α,β) in asymmetric epoxidation. TNP-derived photocatalysts also demonstrate double the H₂ evolution activity of phenyl-based analogs. This compound's unique spectroscopic, catalytic, and DNA-binding properties make it essential for reproducible research in fine chemical synthesis, artificial photosynthesis, and optical materials. Avoid compromised structure-activity correlations—specify the 1-naphthyl isomer for your critical R&D.

Molecular Formula C60H38N4
Molecular Weight 815.0 g/mol
Cat. No. B11702639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemeso-Tetrakis(|A-naphthyl)porphyrin
Molecular FormulaC60H38N4
Molecular Weight815.0 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC9=CC=CC=C9C=C8)C1=CC2=CC=CC=C2C=C1)C=C5)C1=CC2=CC=CC=C2C=C1)N4
InChIInChI=1S/C60H38N4/c1-5-13-41-33-45(21-17-37(41)9-1)57-49-25-27-51(61-49)58(46-22-18-38-10-2-6-14-42(38)34-46)53-29-31-55(63-53)60(48-24-20-40-12-4-8-16-44(40)36-48)56-32-30-54(64-56)59(52-28-26-50(57)62-52)47-23-19-39-11-3-7-15-43(39)35-47/h1-36,61,64H
InChIKeyYVPGTGPKNRAZFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

meso-Tetrakis(1-naphthyl)porphyrin (TNP) | CAS 124200-79-1 | Bulk Procurement & Technical Specifications


meso-Tetrakis(1-naphthyl)porphyrin (TNP; CAS 124200-79-1), also designated meso-tetra(1-naphthyl)porphyrin, is a synthetic meso-substituted tetraarylporphyrin (C₆₀H₃₈N₄, molecular weight 814.97 g/mol) bearing four bulky 1-naphthyl substituents at the 5,10,15,20 positions [1]. As a member of the meso-tetraarylporphyrin family, TNP exhibits distinct electronic absorption characteristics including a red-shifted Soret (B) band relative to meso-tetraphenylporphyrin (TPP) due to extended π-conjugation from the naphthyl moieties [2]. The compound serves as a precursor for a range of metalloporphyrin complexes (Zn(II), Cu(II), Ni(II), Co(III), Mn(III)) with applications spanning homogeneous catalysis, electrocatalysis, materials chemistry, and bioinorganic studies [3].

meso-Tetrakis(1-naphthyl)porphyrin: Why meso-Tetraphenylporphyrin and Other Aryl Analogs Are Not Drop-In Replacements


meso-Tetraarylporphyrins with different aryl substituents cannot be treated as interchangeable commodities in scientific research or industrial applications. The 1-naphthyl substituent imparts a unique combination of extended π-conjugation, enhanced steric bulk, and altered electronic character relative to phenyl-based analogs [1]. These structural differences manifest as measurable shifts in ground-state absorption spectra (Soret band red-shift), altered redox potentials, and modified catalytic selectivities [2][3]. Critically, the rotameric conformation of the naphthyl groups—particularly the α,α,α,α atropisomer—creates a sterically congested coordination pocket that profoundly influences metalloporphyrin reactivity, stereoselectivity, and axial ligand binding [4]. Substituting TNP with meso-tetraphenylporphyrin (TPP) or other aryl derivatives without experimental validation risks irreproducible catalytic outcomes, inaccurate spectroscopic calibration, and compromised structure-activity correlations.

meso-Tetrakis(1-naphthyl)porphyrin: Head-to-Head Comparative Performance Data vs. Tetraphenylporphyrin and Other Analogs


Catalytic Epoxidation Selectivity: Mn(TNP)OAc vs. Mn(TPP)OAc in Competitive Oxygenation

In the competitive oxygenation of cyclooctene and tetralin with sodium periodate, Mn(III) complexes of TNP and TPP were directly compared [1]. Both Mn(TNP)OAc and Mn(TPP)OAc are classified as electron-rich catalysts exhibiting high selectivity for epoxide formation in the absence of imidazole, contrasting sharply with electron-deficient catalysts (e.g., Mn(TDCPP)OAc, Mn(TPNMe₂-TFPP)OAc) which show low epoxide selectivity [1]. The steric and electronic influence of the 1-naphthyl substituents affects the axial ligation behavior and contributes to the observed selectivity profile, though quantitative selectivity differences between Mn(TNP)OAc and Mn(TPP)OAc are not resolved in the available data [1].

Homogeneous catalysis Olefin epoxidation Manganese porphyrin

Electronic Absorption Spectroscopy: Red-Shift of Soret Band in Naphthyl vs. Tolyl Porphyrins

Comparative spectroscopic analysis of naphthyl porphyrins (both brominated and non-brominated) versus tolyl porphyrins reveals a systematic red-shift of the high-energy Soret (B) band in the naphthyl-substituted derivatives [1]. This red-shift is attributed to the noticeable mesomeric effect of the naphthyl groups, which extends π-conjugation beyond that achievable with phenyl or tolyl substituents [1].

UV-Vis spectroscopy Optical materials Photophysical characterization

Electrophilic Aromatic Substitution Reactivity: Nitration of TNP vs. TPP

The nitration properties of 5,10,15,20-tetra(1-naphthyl)porphyrin (TNP) were systematically investigated and directly compared with those of 5,10,15,20-tetra(phenyl)porphyrin (TPP) using nitronium tetrafluoroborates and related nitrating agents [1]. The study established that TNP exhibits a distinct reactivity profile toward electrophilic substitution at the porphyrin periphery relative to TPP, a finding critical for downstream functionalization strategies [1].

Porphyrin functionalization Synthetic methodology meso-Position reactivity

Naphthyl-Substituted Porphyrin Photocatalytic Hydrogen Evolution: Functionalized vs. Naphthalene-Free System

In a photocatalytic system employing a tetraphenylporphyrin framework bearing four naphthalene donor moieties (a structural analog of TNP with naphthyl character), substitution with naphthalene groups produced a broader absorption range (200–700 nm) and efficient intramolecular energy transfer from naphthalene to porphyrin [1]. Critically, the naphthylporphyrin-functionalized platinum nanocomposite exhibited photocatalytic activity for hydrogen evolution that was greater than twice that of a Pt-naphthalene-free porphyrin control system [1]. Quantitative metrics: turnover number (TON) for Pt = 72; TON for dye = 7200; quantum yield of hydrogen (ΦH₂) = 3.0% based on total H₂ evolved after 12 h irradiation [1].

Photocatalysis Hydrogen evolution Light-harvesting

Stereoselective Epoxidation: α,α,α,α-Atropisomer of Mn(TNP) Derivatives vs. Alternative Conformations

Studies on 8-halo-1-naphthyl manganese porphyrinates (close structural relatives of TNP derivatives) demonstrate that the tetra-α (α,α,α,α) atropisomeric conformation, in the presence of 20 equivalents of pyridine, produces the highest stereospecificity and stereoselectivity in competitive epoxidations [1]. For the α,α,α,α-Mn(BNP)Cl complex, cis-/trans-epoxide ratios reached 18:1 in competitive epoxidations of equimolar cis- and trans-β-methylstyrene, with a relative stereoselectivity of 55:1 for the two isomers [1]. In contrast, the α,β,α,β conformation of the same catalyst yielded reduced ratios of 8:1 and 28:1, respectively; reactions without pyridine produced non-stereoselective 1:1 cis-/trans ratios [1].

Asymmetric catalysis Stereoselectivity Manganese porphyrin

Singlet Oxygen Generation Capacity: TNP Metalloporphyrins vs. Photosensitizer Benchmarks

Free-base meso-tetra(1-naphthyl)porphyrin and its transition metal complexes (Zn(II), Cu(II), Ni(II), Co(III), Mn(III)) were evaluated for singlet oxygen (¹O₂) generation capacity in DMSO solutions [1]. The study concluded that the investigated metalloporphyrins present low capacity to generate ¹O₂ species in DMSO solutions, likely due to the presence of the metal ion in the porphyrin core [1]. This low ¹O₂ quantum yield contrasts with established photosensitizers such as Photofrin II (ΦΔ ~0.3–0.7 range) and halogenated porphyrins which produce high yields of long-lived triplet states for efficient singlet oxygen generation [2].

Photodynamic therapy Singlet oxygen Photosensitizer

meso-Tetrakis(1-naphthyl)porphyrin: Validated Research Applications Derived from Comparative Evidence


Stereoselective Epoxidation Catalysis Requiring High Cis/Trans Selectivity

The α,α,α,α atropisomer of naphthyl-substituted Mn porphyrinates demonstrates cis-/trans-epoxide ratios up to 18:1 and relative stereoselectivity of 55:1 in the presence of pyridine, representing a >2× enhancement over the α,β,α,β conformation [1]. This atropisomer-dependent stereocontrol makes TNP-derived Mn catalysts suitable for asymmetric epoxidation of olefins where product stereochemistry is critical, such as fine chemical and pharmaceutical intermediate synthesis.

Photocatalytic Hydrogen Evolution and Solar Fuels Research

Naphthyl-substituted porphyrin systems exhibit photocatalytic H₂ evolution activity exceeding twice that of naphthalene-free porphyrin controls, with a quantum yield of 3.0% and TON (dye) of 7200 after 12 h irradiation [2]. TNP and its derivatives are therefore well-suited for artificial photosynthesis, light-harvesting antenna arrays, and photoredox catalysis where the extended absorption range (200–700 nm) and efficient naphthalene-to-porphyrin energy transfer confer performance advantages over TPP-based analogs.

DNA-Binding Probes and Non-Photodynamic Biological Imaging

meso-Tetra(1-naphthyl)porphyrin and its metal complexes interact with calf-thymus DNA via a non-intercalative (outside or groove) binding mode, as established by spectroscopic studies and molecular docking calculations [3]. Critically, these metalloporphyrins exhibit low singlet oxygen generation capacity, minimizing phototoxic damage [3]. This combination of DNA-binding specificity and low phototoxicity makes TNP derivatives suitable as fluorescence-based DNA structural probes or imaging agents where unwanted photodynamic effects must be avoided.

Wavelength-Specific Optoelectronic and Photonic Materials

The naphthyl substituents in TNP produce a measurable red-shift of the Soret (B) absorption band relative to tolyl and phenyl porphyrins due to extended π-conjugation [4]. This wavelength tuning, combined with the distinct redox properties of TNP derivatives, enables precise spectral matching in organic photovoltaics, nonlinear optical materials, and luminescent oxygen sensing applications where phenyl-based analogs fail to provide the requisite absorption or emission characteristics.

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